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An In-depth Technical Guide to Trisodium Phosphate (E339) as a Food Additive

Abstract
Trisodium phosphate (TSP), designated by the E number E339(iii), is an inorganic compound

widely utilized in the food industry as a multifunctional additive.[1][2] It serves as an acidity

regulator, emulsifier, stabilizer, sequestrant, and thickening agent.[3][4][5] Synthetically

produced by neutralizing phosphoric acid, TSP is a white, crystalline powder highly soluble in

water, forming a strongly alkaline solution. Its primary roles in food processing include

improving texture, retaining moisture in meat and seafood, ensuring uniform melt in processed

cheeses, and acting as a leavening agent in baked goods. Regulatory bodies such as the U.S.

Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have

deemed trisodium phosphate as "Generally Recognized as Safe" (GRAS) for consumption

within specified limits. The Acceptable Daily Intake (ADI) established by the Joint FAO/WHO

Expert Committee on Food Additives (JECFA) is a group Maximum Tolerable Daily Intake

(MTDI) of 70 mg/kg body weight, expressed as phosphorus from all dietary sources. This guide

provides a comprehensive technical overview of trisodium phosphate, covering its chemical

properties, manufacturing, applications, mechanisms of action, relevant experimental protocols,

and toxicological data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties
Trisodium phosphate is an inorganic salt with the chemical formula Na₃PO₄. It is

commercially available in anhydrous form or as various hydrates, most commonly the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3432801?utm_src=pdf-interest
https://www.benchchem.com/product/b3432801?utm_src=pdf-body
https://www.benchchem.com/product/b3432801?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trisodium_phosphate
https://trisodium-phosphate.com/trisodium-phosphate-specifications/
https://periodical.knowde.com/trisodium-phosphate-tsp-in-food-nutrition/
https://www.tengerchemical.com/news/emulsifier339-8276.html
https://consoinfo.org/blog/additives/e339-sodium-phosphates/
https://www.benchchem.com/product/b3432801?utm_src=pdf-body
https://www.benchchem.com/product/b3432801?utm_src=pdf-body
https://www.benchchem.com/product/b3432801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dodecahydrate (Na₃PO₄·12H₂O). It is a white, odorless, granular or crystalline solid that is

freely soluble in water but insoluble in ethanol. The aqueous solution is strongly alkaline, with a

1% solution exhibiting a pH of approximately 12.

Table 1: Chemical and Physical Properties of Trisodium Phosphate
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Property Value References

Chemical Name
Trisodium phosphate,
Trisodium orthophosphate

Synonyms
Sodium phosphate tribasic,

TSP

E Number
E339(iii) (Part of Sodium

Phosphates, E339)

INS Number 339(iii)

CAS Number 7601-54-9 (Anhydrous)

10101-89-0 (Dodecahydrate)

Chemical Formula Na₃PO₄ (Anhydrous)

Na₃PO₄·12H₂O

(Dodecahydrate)

Molecular Weight 163.94 g/mol (Anhydrous)

380.18 g/mol (Dodecahydrate)

Appearance
White, crystalline or granular

powder

Solubility

Highly soluble in water (~28

g/100 mL at 20°C); Insoluble in

ethanol

pH
11.5 - 12.5 (1% aqueous

solution)

Melting Point
73.4°C (Dodecahydrate,

decomposes)

| | 1340°C (Anhydrous) | |

Manufacturing Process
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Trisodium phosphate is produced synthetically for commercial use. The most common

method involves the complete neutralization of phosphoric acid (H₃PO₄) with a sodium base,

typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The process begins with

the reaction of phosphoric acid and sodium carbonate to form disodium hydrogen phosphate,

which is then treated with sodium hydroxide to yield trisodium phosphate and water. The

resulting solution is then cooled to facilitate crystallization.

Reactants

Process

Products

Phosphoric Acid (H₃PO₄)

Neutralization Reaction

Sodium Hydroxide (NaOH)

Crystallization

 Solution Cooling 

Water (H₂O)Trisodium Phosphate (Na₃PO₄)

Click to download full resolution via product page

A simplified workflow for the synthesis of Trisodium Phosphate.

Functions and Applications in the Food Industry
Trisodium phosphate is a versatile food additive valued for its ability to perform several

functions that improve food quality, safety, and shelf-life.
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Acidity and pH Regulator: TSP has a high alkalinity, making it an effective buffer to control

the pH of food products. Maintaining a specific pH is crucial for flavor stability, color retention,

and preventing spoilage.

Emulsifier and Stabilizer: In processed foods like cheese, TSP acts as an emulsifying salt. It

helps to blend ingredients that would normally separate, such as oil and water, creating a

stable and uniform texture. In processed cheese, it prevents fat separation and improves

meltability by chelating calcium ions.

Sequestrant: TSP can bind to metal ions, such as calcium and magnesium, preventing them

from reacting with other food components. This action is beneficial for softening hard water

used in processing and preventing oxidation that can lead to color degradation.

Leavening Agent: In baked goods like cakes and muffins, TSP contributes to the leavening

process, helping the dough to rise and achieve a light, fluffy texture.

Moisture Retention (Humectant): It is frequently added to processed meats, poultry, and

seafood to increase water retention. This improves the juiciness and tenderness of the final

product and reduces losses during cooking and storage.

Mechanism of Action
Antimicrobial Properties
Beyond its physicochemical functions, trisodium phosphate exhibits antimicrobial properties,

which are particularly relevant in the processing of poultry and red meats to reduce surface

pathogens like Salmonella. The primary mechanism is not fully elucidated but is understood to

involve a combination of factors. The high pH (alkalinity) of TSP solutions is believed to be the

main contributor, causing damage to the bacterial cell membrane. Additionally, TSP's ability to

chelate divalent cations (like Mg²⁺ and Ca²⁺) from the bacterial outer membrane may disrupt its

structural integrity, leading to the release of intracellular components and ultimately, cell death.
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Antimicrobial Mechanism of Trisodium Phosphate (TSP)

Primary Effects of TSP

Bacterial Target

Cellular Outcome

Trisodium Phosphate (TSP)
 in Aqueous Solution

High Alkalinity (pH > 11) Chelation of Divalent Cations
(Mg²⁺, Ca²⁺)

Membrane Component Damage

Gram-Negative Bacterial
Outer Membrane

 Destabilization 

Release of Intracellular Contents

Cell Death

Click to download full resolution via product page

Antimicrobial action of TSP on gram-negative bacteria.

Experimental Protocols
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Protocol: Titration Assay for Trisodium Phosphate
This protocol is based on the JECFA monograph for the assay of trisodium phosphate. It

determines the purity of the substance through acid-base titration.

Principle: An accurately weighed sample of TSP is dissolved in water and titrated with a

standardized solution of hydrochloric acid, followed by back-titration with sodium hydroxide.

The amount of TSP is calculated from the volumes of acid and base consumed at two

distinct pH inflection points.

Reagents and Apparatus:

1 N Hydrochloric Acid (HCl), standardized

1 N Sodium Hydroxide (NaOH), standardized

Carbon dioxide-free air source

400-ml beaker

pH meter with electrodes

Magnetic stirrer

Procedure:

Accurately weigh a quantity of the sample equivalent to 5.5-6.0 g of anhydrous Na₃PO₄.

Dissolve the sample in 40 ml of water in a 400-ml beaker.

Add 100 ml of 1 N HCl.

Pass a stream of CO₂-free air through the solution for 30 minutes to expel dissolved

carbon dioxide.

Immerse the pH meter electrodes in the solution and titrate with 1 N NaOH to the first

inflection point (around pH 4). Record the volume of HCl consumed (A).
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Continue the titration with 1 N NaOH to the second inflection point (around pH 8.8).

Record the volume of NaOH consumed between the two inflection points (B).

Calculation:

If A is equal to or greater than 2B, each ml of volume (B) of 1 N NaOH is equivalent to

163.9 mg of Na₃PO₄.

If A is less than 2B, each ml of the volume (A - B) of 1 N NaOH is equivalent to 163.9 mg

of Na₃PO₄.
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Experimental workflow for the titration assay of Trisodium Phosphate.
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Toxicology and Safety
Trisodium phosphate is considered to have low acute toxicity. The median lethal dose (LD₅₀)

in an OECD Guideline study was determined to be greater than 2000 mg/kg body weight in

rats. Ingestion of small amounts is unlikely to cause significant harm. However, as a strong

alkaline substance, concentrated TSP can cause irritation or burns to the skin, eyes, and

respiratory tract upon direct contact.

The primary health concerns associated with phosphate food additives relate to excessive

chronic intake. High levels of dietary phosphorus have been linked to mineral imbalances,

potential kidney damage, and an increased risk of cardiovascular disease, particularly in

individuals with pre-existing kidney conditions.

Table 2: Regulatory Status and Intake Limits for Trisodium Phosphate (E339iii)

Regulatory
Body/Authority

Status Specification/Limit References

FDA (U.S.)

Generally
Recognized as
Safe (GRAS)

Use in accordance
with Good
Manufacturing
Practice (GMP).

EFSA (EU)
Permitted Food

Additive

Listed in Commission

Regulation (EU) No

231/2012.

JECFA Acceptable Additive

Group MTDI: 70

mg/kg bw/day (as

phosphorus from all

sources).

EU Maximum Usage

Levels
-

Infant formula: 1000

mg/kg

Processed cheese:

~0.3% (3000 mg/kg)

Processed meats: up

to 0.5% (5000 mg/kg)
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| | | Enzyme preparations: 50000 mg/kg | |

Table 3: Summary of Toxicological Data

Endpoint Species Route Value References

Acute Oral

Toxicity (LD₅₀)
Rat Gavage

> 2000 mg/kg
bw

Eye Irritation Rabbit Instillation
Corrosive effect

observed

Skin Irritation Rabbit Dermal
Moderate

irritation

| Carcinogenicity | - | - | Not considered carcinogenic by IARC, NTP, or OSHA. | |

Conclusion
Trisodium phosphate (E339iii) is a highly functional and widely approved food additive with a

long history of safe use. Its roles as a pH regulator, emulsifier, and moisture-retaining agent are

critical in the production of a diverse range of processed foods, contributing significantly to

product quality, stability, and sensory attributes. While it is recognized as safe by major

international regulatory bodies, adherence to established acceptable daily intake levels and

good manufacturing practices is essential. The primary health considerations are associated

with the total dietary phosphate load rather than the toxicity of TSP itself. For researchers and

professionals in food science and drug development, understanding the specific chemical

properties and functional mechanisms of TSP is key to its appropriate and innovative

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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